REACTION_CXSMILES
|
[CH:1](N(C(C)C)CC)([CH3:3])[CH3:2].[CH2:10]([Li])CCC.[C:15]1([CH2:21][C:22]([OH:24])=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(Br)C#C.C1(C)C=CC=CC=1.Cl>O1CCCC1.C(OCC)(=O)C>[CH3:10][O:23][C:22](=[O:24])[CH:21]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:3][C:1]#[CH:2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
16.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly via a dropping funnel over 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
The organic portion was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with water (3×) and 1 N hydrochloric acid (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic portion was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting yellow solid (1.7 g) was dissolved in methanol (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0C
|
Type
|
ADDITION
|
Details
|
Acetylchloride (2 mL) was added
|
Type
|
STIRRING
|
Details
|
After the reaction stirred for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with saturated sodium bicarbonate, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic portion was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with 10% ethyl acetate in hexanes
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC#C)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |